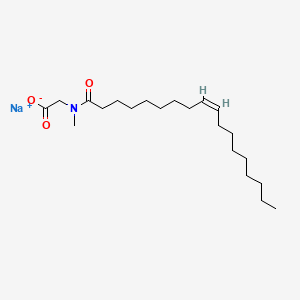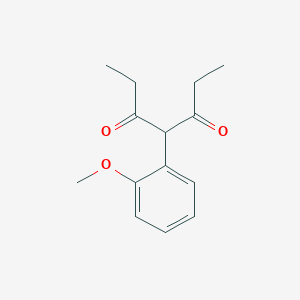
2-(2-Methoxyphenoxy)malonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)malonic acid diethyl ester is an organic compound with the molecular formula C14H18O6. It is a diethyl ester derivative of malonic acid, where the malonic acid is substituted with a 2-methoxyphenoxy group. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)malonic acid diethyl ester typically involves the reaction of diethyl malonate with 2-methoxyphenol in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the 2-methoxyphenol.
Deprotonation: Diethyl malonate is deprotonated using a base such as sodium ethoxide to form an enolate.
Nucleophilic Substitution: The enolate reacts with 2-methoxyphenol to form the desired product.
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic conditions, followed by decarboxylation to yield the final product
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenoxy)malonic acid diethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substituted Acetic Acids: Formed through decarboxylation.
Carboxylic Acids: Formed through hydrolysis of the ester groups
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenoxy)malonic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of substituted acetic acids and other derivatives.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenoxy)malonic acid diethyl ester involves the formation of enolate intermediates, which can undergo nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the methoxyphenoxy substituent, which influence its chemical behavior .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl Acetoacetate: A related compound used in acetoacetic ester synthesis, which shares some reactivity patterns with malonic esters
Uniqueness
2-(2-Methoxyphenoxy)malonic acid diethyl ester is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical properties and reactivity compared to simpler malonic esters. This makes it valuable in specific synthetic applications where the methoxyphenoxy group is required .
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C14H18O3/c1-4-11(15)14(12(16)5-2)10-8-6-7-9-13(10)17-3/h6-9,14H,4-5H2,1-3H3 |
Clave InChI |
UEBPZMQKJVTYPL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C1=CC=CC=C1OC)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


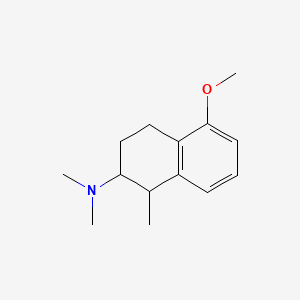
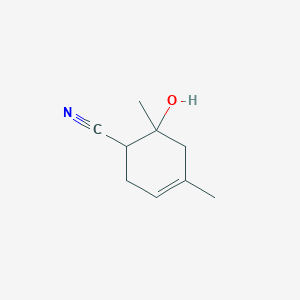
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
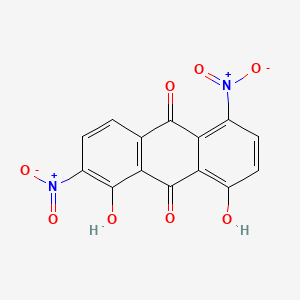
![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
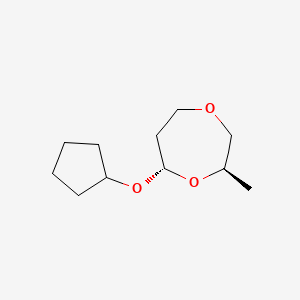
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
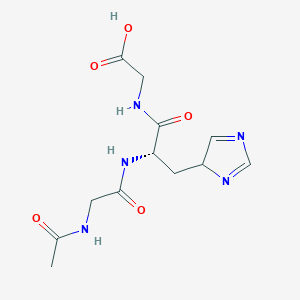
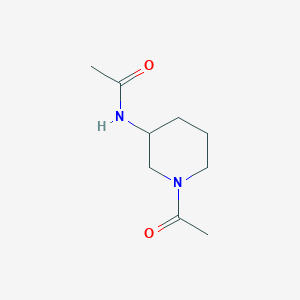
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)
![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
